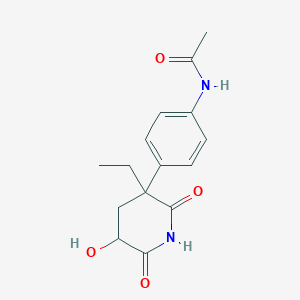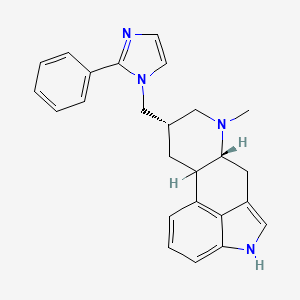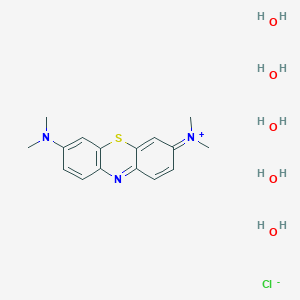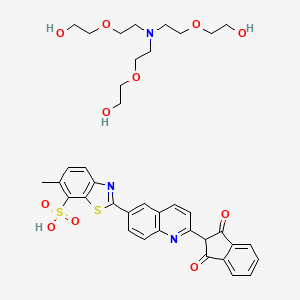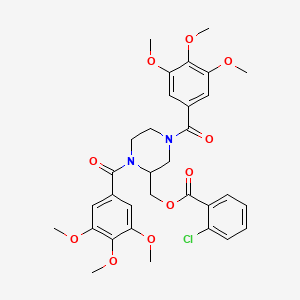
Cinnamamide, N-methyl-3,4-methylenedioxythio-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
シンナムアミド、N-メチル-3,4-メチレンジオキシチオ-: は、桂皮酸から誘導された合成有機化合物です。これは、アミド部分に結合したシンナモイル基の存在を特徴とし、独自の化学的性質に寄与する追加の官能基を有しています。
準備方法
合成経路と反応条件: シンナムアミド誘導体、特にN-メチル-3,4-メチレンジオキシチオ-シンナムアミドの合成には、通常、桂皮酸メチルとアミンとの反応が関与します。効率的な方法の1つは、連続フローマイクロリアクターで触媒としてLipozyme® TL IMを使用することです。 反応パラメータには、約40分間45°Cでの1:2(桂皮酸メチル:アミン)の基質モル比が含まれます 。この方法は、短い滞留時間、穏やかな反応条件、触媒の再利用可能性などの利点を提供します。
工業的生産方法: シンナムアミド誘導体の工業的生産は、連続フローマイクロリアクター技術を使用してスケールアップできます。このアプローチにより、反応条件を正確に制御でき、高い収率と一貫した製品品質が得られます。 工業設定における生体触媒の使用は、グリーンケミストリーの原則にも沿っており、合成プロセスの環境への影響を軽減します .
化学反応の分析
反応の種類: シンナムアミド誘導体は、以下を含むさまざまな化学反応を受けます。
酸化: これらの化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応は、シンナムアミドを対応するアミンに変換できます。
置換: 求核置換反応は、シンナムアミド構造にさまざまな官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が使用されます。
置換: 塩化アルキルまたは塩化アシルなどの試薬は、塩基性または酸性条件下で使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は桂皮酸誘導体をもたらす可能性がありますが、還元はアミンを生成する可能性があります .
科学的研究への応用
シンナムアミド誘導体は、幅広い科学的研究への応用があります。
化学: これらは、さまざまな有機化合物の合成における中間体として使用されます。
生物学: これらの化合物は、抗菌性、抗がん性、抗酸化性など、生物活性を示します.
科学的研究の応用
Cinnamamide derivatives have a wide range of scientific research applications:
Chemistry: They are used as intermediates in the synthesis of various organic compounds.
作用機序
シンナムアミド誘導体の作用機序には、特定の分子標的および経路との相互作用が含まれます。たとえば、一部のシンナムアミド化合物は、炭水化物代謝に関与する酵素であるα-グルコシダーゼを阻害します。 この阻害は、酵素の活性部位への結合を通じて達成され、基質へのアクセスとそれに続く酵素活性は阻害されます 。さらに、シンナムアミド誘導体は、他の酵素や受容体と相互作用し、それらの多様な生物学的効果に寄与する可能性があります。
類似の化合物との比較
類似の化合物:
桂皮酸: シンナムアミド誘導体が合成される親化合物です。
桂皮酸エステル: さまざまなアルコールとの桂皮酸のエステル。
桂皮アルコール: 桂皮酸のアルコール誘導体。
比較: シンナムアミド誘導体は、桂皮酸やそのエステルと比較して、アミド官能基の存在により独特です。この官能基は、化合物の安定性を高め、さまざまな化学修飾を可能にし、シンナムアミド誘導体を医薬品化学でより汎用性のあるものにします。 アミド基は、化合物の安定性を高め、さまざまな化学修飾を可能にし、シンナムアミド誘導体を医薬品化学でより汎用性のあるものにします .
類似化合物との比較
Cinnamic Acid: The parent compound from which cinnamamide derivatives are synthesized.
Cinnamates: Esters of cinnamic acid with various alcohols.
Cinnamyl Alcohol: An alcohol derivative of cinnamic acid.
Comparison: Cinnamamide derivatives are unique due to the presence of the amide functional group, which imparts different chemical and biological properties compared to cinnamic acid and its esters. The amide group enhances the compound’s stability and allows for diverse chemical modifications, making cinnamamide derivatives more versatile in medicinal chemistry .
特性
CAS番号 |
88167-11-7 |
|---|---|
分子式 |
C11H11NO2S |
分子量 |
221.28 g/mol |
IUPAC名 |
(E)-3-(1,3-benzodioxol-5-yl)-N-methylprop-2-enethioamide |
InChI |
InChI=1S/C11H11NO2S/c1-12-11(15)5-3-8-2-4-9-10(6-8)14-7-13-9/h2-6H,7H2,1H3,(H,12,15)/b5-3+ |
InChIキー |
JPAGBGJUOWRAFP-HWKANZROSA-N |
異性体SMILES |
CNC(=S)/C=C/C1=CC2=C(C=C1)OCO2 |
正規SMILES |
CNC(=S)C=CC1=CC2=C(C=C1)OCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



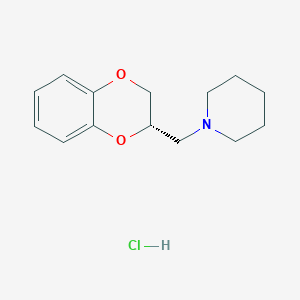

![Sodium;2-[bis(2-hydroxyethyl)amino]ethanol;hydrogen sulfite;prop-2-enoic acid](/img/structure/B12763429.png)

